![molecular formula C22H16N4O3S2 B2778727 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226455-48-6](/img/new.no-structure.jpg)
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex chemical structure combining an oxadiazole, phenyl group, and thienopyrimidine moiety. Each of these parts brings specific chemical properties that can make it highly versatile in various applications.
Preparation Methods
Synthetic Routes
The synthesis of 1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the formation of the oxadiazole ring, thienopyrimidine core, and subsequent coupling reactions.
Formation of the Oxadiazole Ring:
Reactants: Using hydrazides and carboxylic acids
Conditions: Heating in the presence of dehydrating agents
Synthesis of the Thienopyrimidine Core:
Reactants: Typically starting from aminothiophene and appropriate diketones
Conditions: Cyclization reactions involving acidic or basic catalysts
Coupling Reaction:
Reactants: Linking the oxadiazole and thienopyrimidine moieties through methylthio intermediates
Conditions: Solvent-mediated reactions, often with phase transfer catalysts
Industrial Production Methods
Scalability involves more efficient and eco-friendly catalytic processes, leveraging continuous flow chemistry for better yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Conversion into sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide or mCPBA.
Reduction:
Reduction of the oxadiazole ring using reducing agents like LiAlH4, producing amine derivatives.
Substitution:
Nucleophilic Substitution:
Electrophilic Substitution: Introducing electrophiles like bromine for halogenation.
Common Reagents and Conditions
Oxidizing Agents: H2O2, mCPBA
Reducing Agents: LiAlH4
Catalysts: Phase transfer catalysts, Lewis acids
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, hydrazines
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
Chemistry
Catalysis: Explored as a ligand for transition metal catalysis.
Material Science:
Biology
Pharmacology: Investigated for antimicrobial and anticancer properties.
Biochemistry: Studied as a probe for biochemical pathways.
Medicine
Drug Design: Potential in developing drugs targeting specific enzymes or receptors due to its multi-functional nature.
Industry
Agrochemicals: Possible use in designing more effective pesticides and herbicides.
Dyes and Pigments: Utilized in creating colorants with high stability.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: Enzymes, receptors
Pathways Involved: May involve oxidative stress pathways, apoptosis induction in cells
Comparison with Similar Compounds
1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of heterocyclic rings and functional groups, which isn't commonly seen in similar compounds like:
4-(methylthio)phenyl derivatives: Less versatile compared to the multifaceted functionalities present here.
Other oxadiazole-thienopyrimidine hybrids: Typically lack the same breadth of applications.
List of Similar Compounds
3-(4-(methylthio)phenyl)-1,2,4-oxadiazole derivatives
Phenylthieno[3,2-d]pyrimidine compounds
There you have it—an in-depth article that explores the various aspects of this fascinating compound
Properties
CAS No. |
1226455-48-6 |
|---|---|
Molecular Formula |
C22H16N4O3S2 |
Molecular Weight |
448.52 |
IUPAC Name |
1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
XAVYJOZUIXLIBM-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


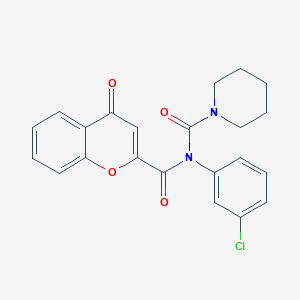
![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)
![N-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine](/img/structure/B2778647.png)
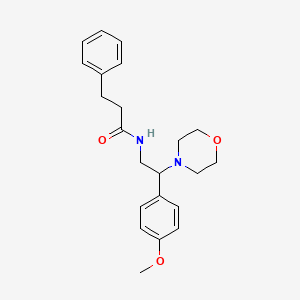
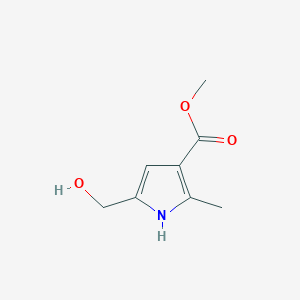
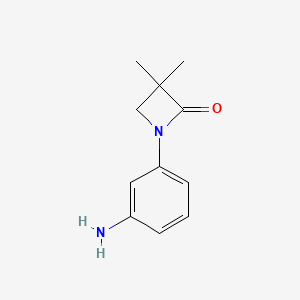
![2-(3-(3,4-dihydroquinolin-1(2H)-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2778652.png)
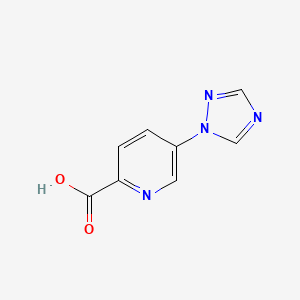
![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)
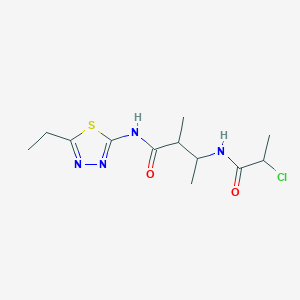
![methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2778661.png)
![2-((E)-2-((E)-2-chloro-3-((E)-2-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B2778664.png)
![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

